4-((6-Bromopyridin-3-yl)oxy)benzonitrile
Overview
Description
4-((6-Bromopyridin-3-yl)oxy)benzonitrile is an organic compound that features a bromopyridine moiety linked to a benzonitrile group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Bromopyridin-3-yl)oxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridin-3-ol and 4-cyanophenol.
Ether Formation: The key step involves the formation of an ether bond between the bromopyridine and benzonitrile moieties. This is usually achieved through a nucleophilic substitution reaction where 6-bromopyridin-3-ol reacts with 4-cyanophenol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the ether formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and reagents.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((6-Bromopyridin-3-yl)oxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-((6-Bromopyridin-3-yl)oxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Materials Science: It is employed in the development of advanced materials with specific properties.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Industrial Applications: It serves as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((6-Bromopyridin-3-yl)oxy)benzonitrile involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The benzonitrile group can participate in various chemical reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(((6-Bromopyridin-2-yl)oxy)methyl)benzonitrile
- 4-((6-Chloropyridin-3-yl)oxy)benzonitrile
- 4-((6-Fluoropyridin-3-yl)oxy)benzonitrile
Uniqueness
4-((6-Bromopyridin-3-yl)oxy)benzonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This makes it a valuable compound in synthetic chemistry and various applications.
Properties
IUPAC Name |
4-(6-bromopyridin-3-yl)oxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-12-6-5-11(8-15-12)16-10-3-1-9(7-14)2-4-10/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAOAPCQDDQCJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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